![molecular formula C8H8BrN3O B2600772 2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol CAS No. 1312140-81-0](/img/structure/B2600772.png)
2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol is a chemical compound that belongs to the class of benzo[d][1,2,3]triazoles This compound is characterized by the presence of a bromine atom at the 5-position of the benzo[d][1,2,3]triazole ring and an ethanol group attached to the 2-position
Preparation Methods
The synthesis of 2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol can be achieved through a nitrosoarene-alkyne cycloaddition reaction. This reaction is typically carried out in toluene at 80°C under an inert atmosphere. The starting materials for this reaction include 4-bromonitrosobenzene and 1-(1H-benzo[d][1,2,3]triazol-1-yl)prop-2-yn-1-one. The reaction mixture is stirred for several hours, leading to the precipitation of the desired product .
Chemical Reactions Analysis
2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a kinase inhibitor, which could have implications in cancer research. In medicine, derivatives of this compound have shown promise as antiviral and antimicrobial agents. Additionally, in the industry, it is used in the development of new materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. The compound’s structure allows it to interact with various pathways involved in cell signaling, making it a valuable tool in research focused on understanding these pathways .
Comparison with Similar Compounds
Similar compounds to 2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol include other benzo[d][1,2,3]triazole derivatives such as 1H-benzo[d][1,2,3]triazol-1-yl)methanol and 1-(1H-benzo[d][1,2,3]triazol-1-yl)prop-2-yn-1-one. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the bromine atom in this compound makes it unique and can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-(5-bromobenzotriazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-6-1-2-8-7(5-6)10-11-12(8)3-4-13/h1-2,5,13H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYPWEMYHWHTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=NN2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
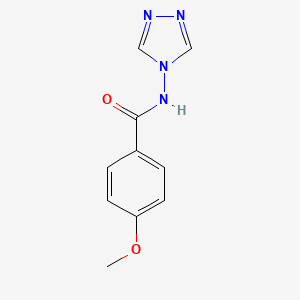
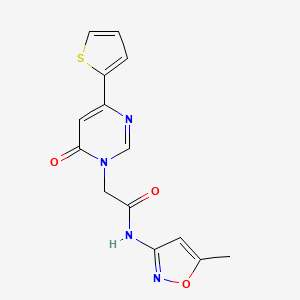
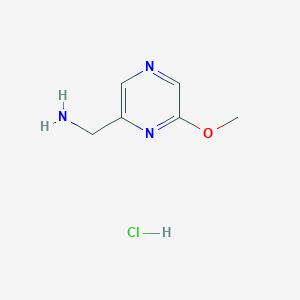
![ethyl 4-(2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2600692.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2600693.png)
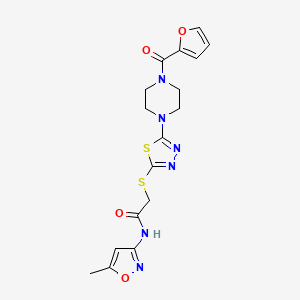
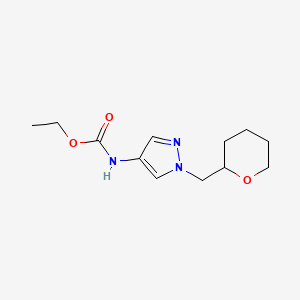
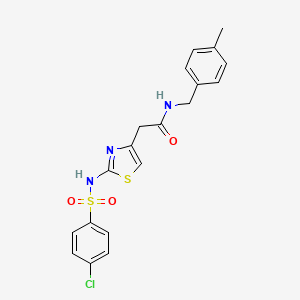
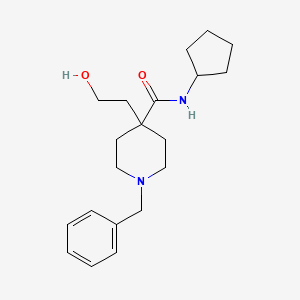
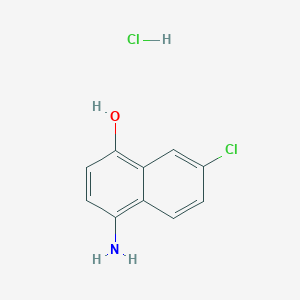
![6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2600707.png)
![4-acetyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2600708.png)
![2-(naphthalen-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2600710.png)

